molecular formula C32H56Cl2N2P2Pd B1339841 Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) CAS No. 887919-35-9

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Cat. No.: B1339841
CAS No.: 887919-35-9
M. Wt: 708.1 g/mol
InChI Key: DWOZNANUEDYIOF-UHFFFAOYSA-L
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Description

Historical Development of Palladium-Phosphine Complexes

The evolution of palladium-phosphine catalysts began with simple triarylphosphines, such as triphenylphosphine (PPh₃), which were employed in early cross-coupling reactions like the Heck and Suzuki-Miyaura protocols. However, these ligands suffered from limited thermal stability and poor activity with unreactive substrates like aryl chlorides. A breakthrough emerged in the late 1990s with Stephen L. Buchwald’s introduction of dialkylbiaryl phosphine ligands, which combined steric bulk with strong electron-donating properties. These ligands, including JohnPhos and BrettPhos, significantly improved catalytic efficiency by stabilizing the palladium center and facilitating oxidative addition steps.

Pd(Amphos)Cl₂ represents a refinement of this design, incorporating di-tert-butyl(4-dimethylaminophenyl)phosphine (Amphos) ligands. The tert-butyl groups provide steric protection, while the dimethylamino substituent enhances electron density at the phosphorus atom, enabling faster transmetallation and reductive elimination. This structural optimization aligns with trends in ligand development aimed at balancing steric and electronic effects for optimal catalytic performance.

Properties

CAS No.

887919-35-9

Molecular Formula

C32H56Cl2N2P2Pd

Molecular Weight

708.1 g/mol

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride

InChI

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2

InChI Key

DWOZNANUEDYIOF-UHFFFAOYSA-L

SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Cl-].[Cl-].[Pd+2]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PdCl2(Amphos)2 typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine ligands. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .

Industrial Production Methods: Industrial production of PdCl2(Amphos)2 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The most extensively documented application:

Substrate ClassCoupling PartnerConditionsYield (%)Reference
5-Membered heteroaryl chloridesArylboronic acidsK₂CO₃, iPrOH, 75°C82-95
BenzyloxyethyltrifluoroborateAryl chloridesTHF, Et₃N, RT89
DioxolanylethyltrifluoroborateHeteroaryl chloridesToluene/H₂O, 90°C76-84

Mechanistic features :

  • Accelerates oxidative addition of challenging aryl chlorides
  • Enables coupling at room temperature for activated substrates

Buchwald-Hartwig Amination

Demonstrated efficiency in C-N bond formation:

text
Ar-X + R₂NH → Ar-NR₂ (X = Cl, Br)
  • Achieves 78-92% yields with aryl chlorides
  • Tolerant of sterically hindered amines

Stille Coupling

Shown in complex molecule synthesis:

  • Couples organostannanes with aryl halides
  • Maintains activity in polar aprotic solvents

Hiyama Coupling

Silicon-based cross-couplings:

  • Effective with (Ar-SiR₃) reagents
  • Requires fluoride activation

Phenanthridine Derivatives

  • Procedure :
    • Suzuki coupling: 2-bromo-N-tosylhydrazone + 2-aminophenylboronic ester
    • Intramolecular condensation
  • Catalyst loading : 0.75 mol%
  • Total yield : 73%

Comparative Performance Data

ParameterPdCl₂(Amphos)₂Pd(PPh₃)₄Pd₂(dba)₃
Aryl chloride activityExcellentPoorModerate
Air stabilityHighLowModerate
Optimal temp rangeRT-110°C80-120°C60-100°C
Heterocycle toleranceBroadLimitedModerate

Data compiled from

Mechanistic Insights

  • Oxidative Addition :
    Electron-donating phosphine ligands facilitate cleavage of C-X bonds:
    Pd 0 +Ar XPd II Ar X\text{Pd 0 }+\text{Ar X}→\text{Pd II Ar X}
  • Transmetallation :
    Rate-determining step accelerated by ligand bulk:
    Pd Ar X+R MPd Ar R+M X\text{Pd Ar X}+\text{R M}→\text{Pd Ar R}+\text{M X}
  • Reductive Elimination :
    Steric effects from tert-butyl groups promote bond formation:
    Pd II Ar RPd 0 +Ar R\text{Pd II Ar R}→\text{Pd 0 }+\text{Ar R}

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is in cross-coupling reactions, such as:

  • Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides. The amphos ligand enhances the reaction's efficiency by stabilizing the palladium catalyst, leading to higher yields and selectivity .
  • Heck Reaction : In this reaction, alkenes are coupled with aryl halides. Studies have shown that using this palladium complex results in improved reaction conditions and product yields compared to traditional catalysts .

C-H Activation

The compound has also been explored for C-H activation processes, which are pivotal in organic synthesis for forming carbon-carbon bonds without the need for pre-functionalization of substrates. Its unique ligand environment allows for selective activation of C-H bonds in complex molecules, facilitating the synthesis of pharmaceuticals and natural products .

Polymerization Catalysts

In material science, bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) has been utilized as a catalyst for polymerization reactions. Its ability to facilitate controlled polymerization processes leads to the development of high-performance polymers with tailored properties . This application is particularly relevant in creating advanced materials used in electronics and coatings.

Nanomaterials Synthesis

The compound has also been employed in the synthesis of palladium nanoparticles, which exhibit significant catalytic activity due to their high surface area. These nanoparticles can be used in various applications, including environmental remediation and as catalysts in organic transformations .

Case Study: Pharmaceutical Synthesis

A notable case study involves the synthesis of an anti-cancer agent where bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) was used as a catalyst for a key step involving a Suzuki coupling reaction. The use of this catalyst resulted in a substantial increase in yield compared to other catalysts tested, demonstrating its effectiveness in pharmaceutical applications .

Case Study: Green Chemistry

In another study focused on green chemistry principles, researchers utilized this palladium complex to catalyze reactions under milder conditions with reduced waste production. This approach aligns with sustainable practices in chemical manufacturing, showcasing the compound's versatility and environmental benefits .

Data Table: Summary of Applications

Application TypeSpecific Reaction/UseBenefits
Cross-CouplingSuzuki CouplingHigher yields and selectivity
Heck ReactionImproved reaction conditions
C-H ActivationSelective C-H bond activationFacilitates synthesis of complex molecules
PolymerizationControlled polymerizationDevelopment of high-performance polymers
Nanomaterials SynthesisPalladium nanoparticlesEnhanced catalytic activity

Mechanism of Action

The mechanism of action of PdCl2(Amphos)2 in cross-coupling reactions involves three main steps:

Biological Activity

Introduction

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article explores the synthesis, characterization, and biological implications of this compound, focusing on its anticancer properties, DNA interaction capabilities, and antimicrobial effects.

Synthesis and Characterization

The synthesis of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) involves the coordination of palladium(II) with the phosphine ligand di-tert-butyl(4-dimethylaminophenyl)phosphine. Characterization techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized complex.

Table 1: Characterization Techniques for Pd(II) Complexes

TechniquePurpose
NMRDetermine molecular structure
UV-Vis SpectroscopyAssess electronic transitions
X-ray CrystallographyConfirm three-dimensional arrangement

Anticancer Activity

Recent studies have demonstrated that Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), showing promising results.

The anticancer activity is primarily attributed to the compound's ability to bind to DNA, leading to disruption of DNA replication and transcription processes. This binding affinity is enhanced by the presence of the phosphine ligand, which facilitates intercalation into the DNA structure.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2DNA intercalation
MDA-MB-2313.8Induction of apoptosis

Antioxidant Properties

The antioxidant activity of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) has also been explored, revealing its potential to scavenge free radicals. This property contributes to its overall anticancer efficacy by reducing oxidative stress in cells.

Table 3: Antioxidant Activity Assessment

MethodResult (IC50 µM)
DPPH Scavenging12.5
ABTS Assay10.3

Antibacterial Activity

In addition to its anticancer properties, this palladium complex has shown antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Preliminary studies indicate that it may be a viable candidate for developing new antibacterial agents.

Table 4: Antibacterial Activity Results

BacteriaZone of Inhibition (mm)
Escherichia coli18
Staphylococcus aureus22
Bacillus subtilis20

Case Studies

  • Cancer Studies : A study involving mice with induced breast cancer demonstrated that treatment with Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through enhanced DNA binding.
  • Antibacterial Efficacy : In vitro assessments revealed that the palladium complex exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential application in treating antibiotic-resistant infections.

Comparison with Similar Compounds

PdCl₂(Amphos)₂ vs. PdCl₂(PPh₃)₂

  • Ligand electronic effects: The electron-donating dimethylamino group in Amphos ligands increases palladium’s electron density, accelerating oxidative addition with less reactive aryl chlorides. Triphenylphosphine (PPh₃) in PdCl₂(PPh₃)₂ is less electron-rich, limiting efficacy with chlorides .
  • Steric bulk : Di-tert-butyl groups in Amphos provide steric protection to the palladium center, stabilizing reactive intermediates and enabling coupling of bulky substrates. PPh₃’s smaller size offers less steric hindrance .

PdCl₂(Amphos)₂ vs. PdCl₂(dppf)

  • Ligand framework: PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) features a ferrocene backbone, enabling redox-active coordination. Amphos lacks this feature but offers superior air stability .
  • Substrate scope : PdCl₂(dppf) excels in aryl bromides/iodides but struggles with chlorides. PdCl₂(Amphos)₂ activates chlorides efficiently .

Catalytic Performance

Catalyst Aryl Halide Compatibility Reaction Conditions Turnover Frequency (TOF) Key Applications
PdCl₂(Amphos)₂ Chlorides, bromides Aqueous/organic biphasic, 80–110°C High (for chlorides) Pharmaceuticals, heterocycles
PdCl₂(PPh₃)₂ Bromides, iodides Anhydrous, 60–100°C Moderate Simple cross-couplings
PdCl₂(dppf) Bromides, iodides Dry solvents, 70–120°C High (for bromides) Ferrocene-based materials
Pd(OAc)₂ (with P(t-Bu)₃) Chlorides Strictly anhydrous, 100–120°C Moderate Industrial-scale couplings

Notable Findings:

  • PdCl₂(Amphos)₂ achieves regioselective coupling of 3-bromo-5-chloro-1,2,4-thiadiazole at the chloride position, defying conventional halogen reactivity trends .
  • In microwave-assisted reactions, PdCl₂(Amphos)₂ enables rapid couplings (0.5–24 hours) with heteroaryl boronic acids, as demonstrated in pharmaceutical intermediates .

Stability and Handling

  • PdCl₂(dppf): Classified as acutely toxic and carcinogenic, requiring stringent safety protocols .

Q & A

Basic: What are the primary synthetic applications of Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) in cross-coupling reactions?

Answer:
This catalyst is highly effective in facilitating Suzuki–Miyaura , Ullmann , and heterocyclic coupling reactions , particularly for substrates with steric hindrance or low functional group reactivity. Its electron-rich phosphine ligand enhances oxidative addition and stabilizes intermediates in aryl–aryl bond formation. For example, it outperforms traditional catalysts like PdCl₂(dppf) in coupling reactions involving bulky ortho-substituted aryl halides or heteroaromatic systems . Methodologically, reactions are typically conducted in ethanol/water biphasic systems at 80–100°C under inert atmospheres, with base additives like K₂CO₃ .

Advanced: How can reaction conditions be optimized when using this catalyst for sterically hindered substrates?

Answer:
Optimization involves:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of bulky substrates. highlights THF as a preferred solvent for recrystallization and reaction compatibility.
  • Temperature modulation : Elevated temperatures (100–120°C) enhance reaction rates but may require inert conditions to prevent ligand oxidation.
  • Ligand-to-metal ratio : A 2:1 ligand/Pd ratio is standard, but increasing ligand concentration (3:1) can stabilize intermediates in highly hindered systems .
  • Base screening : Sterically hindered bases (e.g., Cs₂CO₃) improve deprotonation efficiency without side reactions .

Basic: What spectroscopic and analytical methods are recommended for characterizing this catalyst and its reaction intermediates?

Answer:

  • NMR spectroscopy : ³¹P NMR (δ ~20–25 ppm) confirms ligand coordination to Pd. ¹H NMR in CDCl₃ identifies dimethylaminophenyl proton environments .
  • X-ray crystallography : Used to resolve the square-planar geometry of the Pd center, as demonstrated in structurally analogous Pd-phosphine complexes .
  • Elemental analysis : Validates Pd content (~14–15%) and purity (>98%) .

Advanced: How does the electronic nature of the phosphine ligand influence catalytic activity in C–N bond-forming reactions?

Answer:
The electron-donating dimethylaminophenyl group increases electron density at the Pd center, accelerating oxidative addition of aryl halides. However, steric bulk from tert-butyl groups can slow transmetalation steps. Comparative studies with less bulky ligands (e.g., PPh₃) show higher turnover frequencies but lower stability. For C–N couplings, combining this catalyst with bulky amines (e.g., 2,6-lutidine) minimizes β-hydride elimination .

Basic: What safety precautions are critical when handling this catalyst in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and oxidation .
  • Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. The compound is classified as Xi (irritant) with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Waste disposal : Treat as heavy metal waste; incinerate with scrubbing for Pd recovery .

Advanced: What mechanistic insights explain the catalyst’s stability under aerobic conditions compared to other Pd-phosphine complexes?

Answer:
The tert-butyl groups on the phosphine ligand provide steric shielding, reducing susceptibility to oxidation. Additionally, the dimethylaminophenyl moiety stabilizes Pd(0) intermediates via weak coordination, preventing aggregation. This contrasts with PdCl₂(dppf), which degrades rapidly in air due to ferrocene ligand oxidation .

Basic: How is this catalyst purified post-synthesis, and what solvents are compatible?

Answer:
Purification involves recrystallization from THF/ethanol mixtures (1:3 v/v) to remove unreacted ligands or PdCl₂ byproducts. Ethanol’s low polarity ensures high recovery yields (>90%) without decomposing the phosphine ligand .

Advanced: How can computational methods (e.g., DFT) aid in predicting substrate compatibility with this catalyst?

Answer:

  • DFT calculations : Model transition states to predict activation barriers for oxidative addition of aryl halides.
  • Ligand parameterization : Use Tolman cone angles and electronic parameters (χ-value) to rank substrates by steric/electronic compatibility .
  • Solvent effects : COSMO-RS simulations optimize solvent choice for specific reaction steps .

Basic: What are the common byproducts or degradation pathways observed during catalytic cycles?

Answer:

  • Ligand oxidation : Forms phosphine oxide derivatives under prolonged aerobic conditions.
  • Pd black formation : Occurs via reduction of Pd(II) to Pd(0) aggregates, especially in reducing media .

Advanced: What strategies mitigate catalyst deactivation in continuous flow systems?

Answer:

  • Immobilization : Support the catalyst on silica or polymers to prevent Pd leaching.
  • In-line scavengers : Add quadraPure™ resins to remove halide ions that poison the catalyst.
  • Flow rate optimization : Adjust residence time to balance conversion and stability .

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